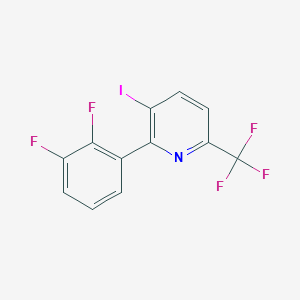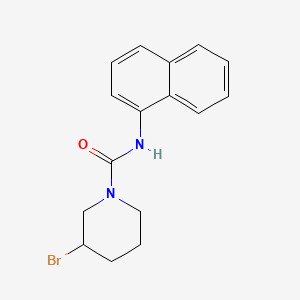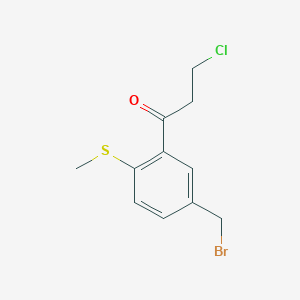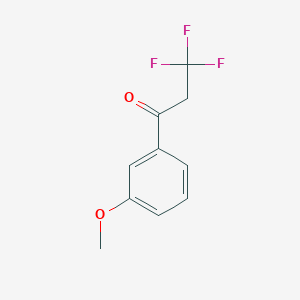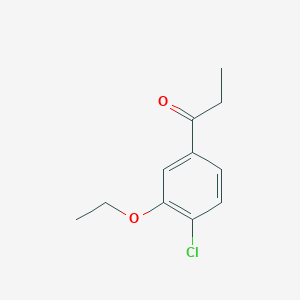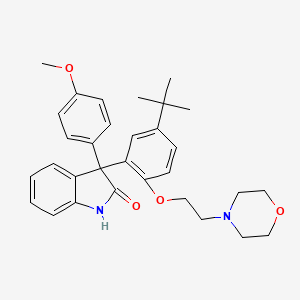
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the indolin-2-one core: This can be achieved through cyclization reactions involving appropriate starting materials.
Substitution reactions: Introducing the tert-butyl, morpholinoethoxy, and methoxyphenyl groups through nucleophilic substitution or other suitable methods.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or morpholinoethoxy groups.
Reduction: Reduction reactions could target the indolin-2-one core or other functional groups.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible applications in drug development, particularly for targeting specific proteins or pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Binding to proteins: Inhibiting or activating enzymes or receptors.
Modulating pathways: Affecting signaling pathways within cells.
Cellular effects: Inducing apoptosis, altering cell cycle progression, or other cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-3-phenylindolin-2-one: Lacks the tert-butyl and morpholinoethoxy groups.
3-(5-tert-Butyl-2-hydroxyphenyl)-3-(4-methoxyphenyl)indolin-2-one: Has a hydroxyl group instead of the morpholinoethoxy group.
Uniqueness
The presence of the tert-butyl and morpholinoethoxy groups in 3-(5-tert-Butyl-2-(2-morpholinoethoxy)phenyl)-3-(4-methoxyphenyl)indolin-2-one may confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, or improved pharmacokinetic properties.
Eigenschaften
Molekularformel |
C31H36N2O4 |
|---|---|
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
3-[5-tert-butyl-2-(2-morpholin-4-ylethoxy)phenyl]-3-(4-methoxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C31H36N2O4/c1-30(2,3)23-11-14-28(37-20-17-33-15-18-36-19-16-33)26(21-23)31(22-9-12-24(35-4)13-10-22)25-7-5-6-8-27(25)32-29(31)34/h5-14,21H,15-20H2,1-4H3,(H,32,34) |
InChI-Schlüssel |
GBDYEVIVDCFIHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCN2CCOCC2)C3(C4=CC=CC=C4NC3=O)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


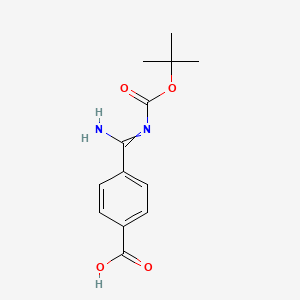
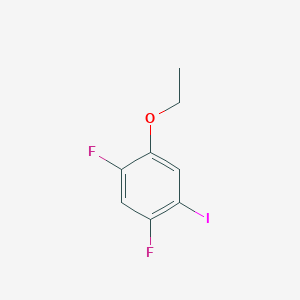


![Tert-butyl trans-3A,7-dimethyl-2,3,4,6,7,7A-hexahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate](/img/structure/B14038609.png)
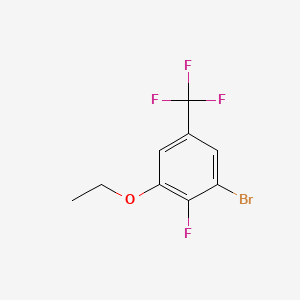
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14038637.png)
